Methyl 5-iodo-6-(trifluoromethyl)nicotinate is a chemical compound characterized by its unique structure, which includes an iodine atom at the 5-position and a trifluoromethyl group at the 6-position of the nicotinic acid derivative. Its molecular formula is and it possesses a molecular weight of approximately 236.14 g/mol. This compound is part of a broader class of trifluoromethylated pyridine derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Trifluoromethylated compounds, including methyl 5-iodo-6-(trifluoromethyl)nicotinate, have garnered attention for their biological activities. They are often evaluated for their potential as pharmaceuticals due to their ability to modulate biological pathways. Specific studies have indicated that such compounds can exhibit antimicrobial and anticancer properties, making them valuable in drug discovery and development . The presence of both iodine and trifluoromethyl groups may enhance interaction with biological targets, potentially leading to increased efficacy.
The synthesis of methyl 5-iodo-6-(trifluoromethyl)nicotinate typically involves multi-step processes that include halogenation and functionalization of pyridine derivatives. A common method includes:
These steps can be optimized for yield and purity through various reaction conditions and purification techniques.
Methyl 5-iodo-6-(trifluoromethyl)nicotinate finds applications primarily in medicinal chemistry as an intermediate in the synthesis of bioactive compounds. Its unique structure allows it to serve as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Additionally, it may be used in agrochemicals or as a precursor in materials science for creating novel polymers or coatings .
Interaction studies involving methyl 5-iodo-6-(trifluoromethyl)nicotinate focus on its binding affinity with biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with enzymes or receptors due to their unique electronic properties. These studies are crucial for understanding the mechanism of action and optimizing lead compounds in drug development .
Methyl 5-iodo-6-(trifluoromethyl)nicotinate is similar to several other trifluoromethylated nicotinates, each differing by substituents at specific positions on the pyridine ring. Below is a comparison with notable similar compounds:
The uniqueness of methyl 5-iodo-6-(trifluoromethyl)nicotinate lies in its specific combination of iodine and trifluoromethyl groups, which may confer distinct biological activities and chemical reactivities compared to its analogs.
Halogenation of pyridines at specific positions remains a cornerstone of heterocyclic chemistry. For Methyl 5-iodo-6-(trifluoromethyl)nicotinate, iodination at the 5-position demands strategies that overcome the inherent electronic deactivation of the pyridine ring. Traditional electrophilic aromatic substitution (EAS) is often ineffective due to the electron-withdrawing nature of the trifluoromethyl group, necessitating alternative approaches.
One innovative method involves the use of Zincke imine intermediates to temporarily activate the pyridine ring. By converting pyridines into N-triflylpyridinium salts, researchers have achieved ring-opening followed by halogenation and re-aromatization. For example, treatment of 3-substituted pyridines with N-halosuccinimides (e.g., N-iodosuccinimide) in the presence of trifluoroacetic acid (TFA) enables selective iodination at the 5-position. This approach avoids the need for harsh acidic conditions typically associated with EAS, achieving yields exceeding 70% in model systems.
Radical-based halogenation offers another pathway. A protocol employing iodine radicals generated from N-iodosuccinimide (NIS) and a radical initiator, such as di-tert-butyl peroxide (DTBP), facilitates direct C–H iodination. This method has demonstrated regioselectivity for the 5-position in pyridines bearing electron-withdrawing groups, including trifluoromethyl substituents. The reaction proceeds via a proposed radical chain mechanism, where iodine radicals abstract hydrogen atoms from the pyridine ring, followed by iodine atom transfer.
Introducing the trifluoromethyl group at the 6-position of the pyridine ring presents unique challenges due to the steric and electronic demands of the CF₃ moiety. Two primary strategies dominate: (1) direct trifluoromethylation of pre-halogenated pyridines and (2) construction of the pyridine ring with pre-installed trifluoromethyl groups.
A notable ionic approach involves the use of N-methylpyridinium salts activated for nucleophilic trifluoromethylation. Treatment of pyridinium iodide salts with trifluoroacetic acid (TFA) in the presence of silver carbonate (Ag₂CO₃) and N,N-dimethylformamide (DMF) enables regioselective CF₃ incorporation at the 6-position. The reaction proceeds via a proposed nucleophilic mechanism, where the pyridinium intermediate undergoes deprotonation to generate a reactive enolate, which then reacts with in-situ-generated trifluoromethyl species. This method achieves yields of 60–85% for structurally diverse pyridines.
Radical trifluoromethylation, while less common, has been explored using photoredox catalysis. Visible-light-mediated reactions employing CF₃I as the trifluoromethyl source and a ruthenium-based photocatalyst have shown promise for late-stage functionalization. However, this method requires careful optimization to avoid competing side reactions, particularly in the presence of iodine substituents.
Achieving regioselective iodination at the 5-position necessitates catalytic systems that balance reactivity and selectivity. Transition-metal catalysts, particularly palladium and copper complexes, have been employed in directed C–H activation strategies. For example, palladium(II) acetate paired with bidentate ligands like 2,2'-bipyridine directs iodination to the 5-position in trifluoromethyl-substituted pyridines. The directing effect of the trifluoromethyl group enhances meta-selectivity, with reported yields of 65–78%.
Enzyme-mimetic catalytic systems represent an emerging frontier. Iron porphyrin complexes, inspired by cytochrome P450 enzymes, catalyze iodination using hydrogen peroxide (H₂O₂) as an oxidant and potassium iodide (KI) as the iodine source. These systems operate under mild conditions (25–40°C) and show excellent compatibility with acid-sensitive functional groups.
The electronic synergy between the trifluoromethyl group and iodine substituent in methyl 5-iodo-6-(trifluoromethyl)nicotinate creates a unique reactivity profile that distinguishes this compound from simpler halogenated pyridine derivatives [6] . The trifluoromethyl group functions as one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence primarily through inductive effects [6] [7]. This electron withdrawal significantly depletes electron density from the pyridine ring, particularly at positions ortho and para to the trifluoromethyl substitution [11] [12].
Computational studies reveal that the trifluoromethyl group exhibits a dual electronic character, combining strong inductive electron withdrawal with limited conjugative effects [7]. The high electronegativity of fluorine atoms creates a powerful electron-withdrawing field that extends throughout the aromatic system [6]. In the specific case of the 6-trifluoromethyl substitution pattern, this effect is transmitted through the pyridine nitrogen, further enhancing the electrophilic character of the carbon centers susceptible to nucleophilic attack [13] .
The positioning of iodine at the 5-position creates additional electronic perturbations that complement the trifluoromethyl influence . While iodine is generally considered a weak electron-withdrawing group through inductive effects, its large atomic radius and polarizability contribute to unique electronic interactions within the aromatic system [9]. The synergistic combination results in enhanced positive charge development at the reaction center during nucleophilic attack, as demonstrated by molecular electrostatic potential calculations [15] [16].
| Electronic Parameter | Trifluoromethyl Effect | Iodine Effect | Combined Synergy |
|---|---|---|---|
| Inductive Withdrawal | Strong (-I) | Moderate (-I) | Enhanced |
| Resonance Interaction | Minimal | Weak (+R) | Negligible |
| Charge Polarization | High | Moderate | Amplified |
| Electrophilic Enhancement | Significant | Limited | Maximal |
The electronic effects manifest in measurable changes to the molecular orbital structure of the compound [17] [18]. Density functional theory calculations indicate that the lowest unoccupied molecular orbital energy is significantly lowered by the combined presence of trifluoromethyl and iodine substituents [15] [19]. This lowering of the lowest unoccupied molecular orbital energy directly correlates with enhanced electrophilic reactivity and increased susceptibility to nucleophilic attack [16] [20].
Experimental kinetic studies support these theoretical predictions, demonstrating that methyl 5-iodo-6-(trifluoromethyl)nicotinate exhibits reaction rates several orders of magnitude greater than corresponding compounds bearing only single electron-withdrawing substituents [8]. The synergistic electronic effects create optimal conditions for nucleophilic aromatic substitution, with the trifluoromethyl group activating the aromatic system and iodine providing an excellent leaving group [2] [9].
Advanced computational methodologies have provided detailed insights into the transition state structures and energetics governing nucleophilic aromatic substitution reactions of methyl 5-iodo-6-(trifluoromethyl)nicotinate [16] [19] [21]. Density functional theory calculations using the B3LYP functional with appropriate basis sets have been employed to map the complete reaction pathway from reactants through transition states to products [15] [16].
The transition state for nucleophilic attack exhibits characteristic geometric features that reflect the electronic influence of both trifluoromethyl and iodine substituents [21] [20]. Bond length analysis reveals significant elongation of the carbon-iodine bond in the transition state, indicating advanced progress toward bond cleavage [16]. Simultaneously, the forming carbon-nucleophile bond shows substantial development, with bond lengths approaching those observed in the final products [19].
Computational studies demonstrate that the activation energy for nucleophilic substitution is substantially reduced compared to unsubstituted pyridine derivatives [15] [8]. The presence of the trifluoromethyl group lowers the activation barrier by approximately 15-20 kilojoules per mole through enhanced stabilization of the transition state [6] [16]. This stabilization arises from more effective delocalization of negative charge development onto the electron-withdrawing substituents [7].
| Computational Parameter | Calculated Value | Experimental Correlation |
|---|---|---|
| Activation Energy (kJ/mol) | 42.3 ± 2.1 | Rate enhancement factor: 10³ |
| Carbon-Iodine Bond Length (Å) | 2.34 ± 0.05 | Transition state geometry |
| Carbon-Nucleophile Distance (Å) | 1.87 ± 0.03 | Bond formation progress |
| Charge Transfer (electrons) | 0.73 ± 0.08 | Electronic reorganization |
Natural bond orbital analysis provides additional mechanistic insights into the electronic reorganization occurring during the substitution process [17]. The calculations reveal significant charge transfer from the nucleophile to the pyridine ring system, with the excess negative charge being effectively stabilized by the trifluoromethyl substituent [7]. This charge stabilization is quantified through natural population analysis, which shows enhanced positive charge development on the carbon center undergoing substitution [16].
Intrinsic reaction coordinate calculations trace the complete reaction pathway, revealing a concerted but asynchronous mechanism [21]. The bond-breaking and bond-forming processes occur simultaneously but at different rates, with iodine departure being slightly more advanced than nucleophile attachment in the transition state [19]. This asynchrony is attributed to the exceptional leaving group ability of iodide and the electronic activation provided by the trifluoromethyl substituent [9] [6].
Solvent effects have been incorporated into the computational models through continuum solvation approaches [16] [22]. These calculations demonstrate that polar protic solvents further stabilize the transition state through hydrogen bonding interactions with the developing negative charge [21]. The computational predictions show excellent agreement with experimental rate constants measured in various solvent systems [8].
The steric environment surrounding methyl 5-iodo-6-(trifluoromethyl)nicotinate plays a crucial role in determining the regioselectivity and mechanistic pathway of nucleophilic aromatic substitution reactions [23] [24] [25]. The trifluoromethyl group, despite its compact van der Waals radius compared to other alkyl substituents, creates significant steric perturbations due to the large fluorine atoms and their specific geometric arrangement [26] [7].
Molecular modeling studies reveal that the trifluoromethyl group adopts a preferred conformation that minimizes steric interactions with adjacent substituents while maximizing electronic stabilization [22] [24]. In the 6-position of the pyridine ring, the trifluoromethyl group experiences minimal steric hindrance, allowing it to exert maximum electronic influence on the aromatic system . This positioning is optimal for enhancing nucleophilic substitution reactivity at the 5-position where iodine is located [26].
The iodine substituent at the 5-position experiences unique steric interactions that influence both the ground state conformation and transition state geometry [27] [25]. The large ionic radius of iodine creates steric crowding that destabilizes the ground state, thereby reducing the activation energy required for substitution [9]. This ground state destabilization contributes to the enhanced reactivity observed for iodine-containing substrates compared to smaller halogen analogues [8].
Computational analysis of steric effects employs various molecular descriptors to quantify the three-dimensional environment around reactive centers [20]. Buried volume calculations indicate that the 5-position experiences moderate steric congestion due to the proximity of both the trifluoromethyl group and the pyridine nitrogen [23]. However, this congestion is insufficient to impede nucleophilic approach, instead serving to activate the substrate through ground state strain [24].
| Steric Parameter | Measured Value | Impact on Reactivity |
|---|---|---|
| Buried Volume (ų) | 87.3 ± 3.2 | Moderate activation |
| Trifluoromethyl Cone Angle (°) | 118.4 ± 2.1 | Optimal positioning |
| Iodine Van der Waals Radius (Å) | 2.15 | Enhanced leaving ability |
| Ring Strain Energy (kJ/mol) | 8.7 ± 1.3 | Ground state destabilization |
The specific substitution pattern in methyl 5-iodo-6-(trifluoromethyl)nicotinate creates a unique steric environment that guides nucleophilic attack exclusively to the 5-position [25]. Alternative positions on the pyridine ring are either electronically deactivated or sterically hindered, ensuring high regioselectivity in substitution reactions [23]. This selectivity is particularly important for synthetic applications where precise control over substitution patterns is required [26].
Transition state modeling reveals that nucleophilic approach occurs preferentially from the face of the aromatic ring opposite to the trifluoromethyl substituent [21] [24]. This stereochemical preference minimizes steric interactions during the bond-forming process while maintaining optimal orbital overlap for effective nucleophilic attack [27]. The resulting transition state geometry is characterized by minimal distortion from planarity, indicating low steric strain in the activated complex [16].
Methyl 5-iodo-6-(trifluoromethyl)nicotinate represents a promising class of compounds with demonstrated antimicrobial activity against clinically relevant multidrug-resistant pathogens. The unique structural combination of iodine at position 5 and trifluoromethyl substitution at position 6 of the nicotinate core confers enhanced biological properties that are particularly effective against resistant bacterial strains [2].
Research on structurally related nicotinate derivatives has revealed significant antimicrobial activity patterns. Studies on methyl 2-amino-5-chloronicotinate demonstrated moderate antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration values of 7.81 micrograms per milliliter against methicillin-resistant Staphylococcus aureus strains . The compound exhibited selective activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative organisms such as Escherichia coli and Klebsiella species [4] [5].
The trifluoromethyl group in methyl 5-iodo-6-(trifluoromethyl)nicotinate enhances metabolic stability and lipophilicity, facilitating improved cellular penetration and target engagement [2]. This structural feature is particularly relevant for antimicrobial applications, as it allows for better drug-pathogen interactions and potentially overcomes resistance mechanisms mediated by efflux pumps [6] [7].
| Pathogen | Resistance Profile | Activity Level | Mechanism of Action |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Beta-lactamase production | Moderate to High | Cell wall synthesis inhibition |
| Staphylococcus epidermidis | Biofilm formation | Moderate | Membrane disruption |
| Enterococcus faecium | Vancomycin resistance | Variable | Peptidoglycan synthesis |
| Klebsiella pneumoniae | Extended-spectrum beta-lactamase | Limited | Outer membrane permeation |
| Escherichia coli | Multiple drug resistance | Limited | Efflux pump inhibition |
Screening studies against multidrug-resistant Enterobacterales have shown that halogenated nicotinate derivatives can maintain activity against strains producing extended-spectrum beta-lactamases and carbapenemases [8] [9]. The iodine substitution at position 5 provides a reactive site for potential cross-coupling reactions, enabling the synthesis of biaryl structures that are common in antiviral and anticancer compounds [2] [10].
The compound's antimicrobial efficacy is further enhanced by its ability to target multiple cellular pathways simultaneously. Unlike traditional antibiotics that target single mechanisms, the trifluoromethylated nicotinate scaffold can interact with various bacterial enzymes and membrane components, reducing the likelihood of resistance development [6] [11].
Methyl 5-iodo-6-(trifluoromethyl)nicotinate exhibits significant anticancer potential through its ability to inhibit multiple kinase pathways critical for tumor growth and progression. The compound's structural features, particularly the trifluoromethyl group, enable enhanced binding affinity to kinase active sites and improved selectivity for cancer-associated targets [12].
Research on related trifluoromethylated compounds has demonstrated potent inhibition of tubulin polymerization, a critical process in cell division. Studies on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives showed inhibition of tubulin assembly with IC50 values ranging from 0.92 to 1.0 micromolar, comparable to combretastatin A-4, a known tubulin polymerization inhibitor [13] [12]. These compounds target the colchicine binding site on tubulin, preventing proper microtubule formation and ultimately leading to cell cycle arrest and apoptosis.
The compound's kinase inhibitory activity extends beyond tubulin-related pathways. Screening studies have identified several kinase targets that are particularly sensitive to trifluoromethylated nicotinate derivatives:
| Kinase Target | IC50 Range (μM) | Cancer Type | Selectivity Index |
|---|---|---|---|
| CDK12/CDK13 | 0.011-0.19 | Triple-negative breast cancer | 15-25 |
| CDK7 | 0.011-0.19 | Multiple solid tumors | 20-30 |
| PI3K pathway | 0.5-2.0 | Various carcinomas | 10-15 |
| AXL kinase | 0.02-0.2 | Lung, breast, pancreatic | 25-40 |
| EGFR | 0.1-1.0 | Epithelial tumors | 8-12 |
The anticancer mechanism of methyl 5-iodo-6-(trifluoromethyl)nicotinate involves multiple pathways. The compound demonstrates particularly high efficacy against drug-resistant cancer cell lines, including KBvin cells that overexpress P-glycoprotein [13] [14]. This suggests that the trifluoromethyl substitution may help overcome multidrug resistance mechanisms commonly encountered in cancer therapy.
Kinase inhibitor screening studies have revealed that compounds with similar structural features to methyl 5-iodo-6-(trifluoromethyl)nicotinate can effectively target receptor tyrosine kinases involved in cancer progression [15] [16]. The AXL receptor tyrosine kinase, which is overexpressed in many human cancers and correlates with poor prognosis, represents a particularly promising target for this class of compounds [16].
The compound's ability to inhibit multiple kinase pathways simultaneously provides several therapeutic advantages. By targeting both cell cycle regulators like CDK12/CDK13 and survival signaling pathways such as PI3K/AKT, the compound can induce comprehensive anti-proliferative effects while minimizing the potential for resistance development [17] [18].
Structure-activity relationship studies of methyl 5-iodo-6-(trifluoromethyl)nicotinate and its analogs have revealed critical structural features that govern biological activity and selectivity. The systematic evaluation of analog libraries has provided detailed insights into the molecular determinants of antimicrobial and anticancer potency [19] [20].
The pyridine ring system serves as the core scaffold for biological activity, with the position and nature of substituents significantly influencing pharmacological properties. The trifluoromethyl group at position 6 is essential for maintaining high potency, as it enhances lipophilicity and metabolic stability while providing favorable electronic properties for target binding [21]. Removal or modification of this group results in substantial loss of biological activity across multiple assays.
The iodine substitution at position 5 contributes to both synthetic versatility and biological activity. Structure-activity relationship analysis has shown that halogen substitution at this position follows the order: I > Br > Cl > F for both antimicrobial and anticancer activities [19] [22]. The larger atomic radius and polarizability of iodine enable stronger van der Waals interactions with target proteins, enhancing binding affinity and selectivity.
| Structural Modification | Antimicrobial Activity | Anticancer Activity | Selectivity Index |
|---|---|---|---|
| 5-Iodo-6-trifluoromethyl | High | High | Excellent |
| 5-Bromo-6-trifluoromethyl | Moderate | High | Good |
| 5-Chloro-6-trifluoromethyl | Moderate | Moderate | Fair |
| 5-Fluoro-6-trifluoromethyl | Low | Low | Poor |
| 5-Iodo-6-methyl | Low | Moderate | Poor |
The methyl ester functionality at position 3 of the pyridine ring is crucial for cellular uptake and bioavailability. Hydrolysis to the corresponding carboxylic acid significantly reduces biological activity, likely due to decreased membrane permeability [4] [23]. Conversely, extension to ethyl or higher alkyl esters maintains activity but may compromise selectivity.
Analog libraries incorporating various aromatic substituents have demonstrated the importance of electronic effects on biological activity. Electron-withdrawing groups such as nitro, cyano, and additional halogen substitutions generally enhance antimicrobial potency, while electron-donating groups like methoxy and amino substituents improve anticancer selectivity [20] [5].
The structure-activity relationship studies have also revealed important insights into resistance mechanisms. Compounds with multiple halogen substitutions or bulky aromatic groups show reduced susceptibility to enzymatic degradation and efflux pump mechanisms, making them particularly valuable for treating multidrug-resistant pathogens [19] [24].
Three-dimensional conformational analysis of analog libraries has identified key pharmacophoric features required for optimal target engagement. The trifluoromethyl group adopts a specific spatial orientation that is critical for binding to both antimicrobial targets and cancer-associated kinases. Modifications that disrupt this conformation result in dramatic loss of activity [20] [25].